molecular formula C14H12FN3OS B5856666 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide

4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide

Cat. No. B5856666
M. Wt: 289.33 g/mol
InChI Key: BWMPNRGJQDHAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as MP-CPT, is a chemical compound that has been studied extensively in scientific research. It is a potent inhibitor of the enzyme checkpoint kinase 1 (CHK1), which is involved in DNA damage response and cell cycle regulation. MP-CPT has shown promising results in preclinical studies as a potential anti-cancer agent.

Mechanism of Action

CHK1 is a key regulator of the DNA damage response pathway, which is responsible for maintaining genomic stability and preventing the formation of cancerous cells. 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide inhibits CHK1 by binding to its ATP-binding site, preventing its activity and leading to cell cycle arrest and DNA damage. This ultimately results in the death of cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to enhance the effectiveness of other chemotherapy drugs, such as gemcitabine and cisplatin. In addition, this compound has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in lab experiments is its potency and specificity for CHK1 inhibition. It has also been shown to have low toxicity in normal cells. However, its synthesis is complex and time-consuming, which may limit its availability for research purposes.

Future Directions

Future research on 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide could focus on its potential as a combination therapy with other chemotherapy drugs, as well as its use in treating inflammatory diseases. Additionally, further studies could investigate the mechanisms of resistance to this compound and how to overcome them. Finally, research could explore the potential of this compound as a diagnostic tool for cancer, as CHK1 is overexpressed in many cancer types.

Synthesis Methods

The synthesis of 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide involves several steps, including the reaction of 4-fluorobenzoyl chloride with 2-aminopyridine to form 4-fluoro-N-(4-methyl-2-pyridinyl)benzamide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the thioamide derivative, which is subsequently treated with thionyl chloride to yield this compound.

Scientific Research Applications

4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been extensively studied in scientific research for its potential as an anti-cancer agent. Its ability to inhibit CHK1 makes it a promising candidate for use in combination with other chemotherapy drugs to enhance their effectiveness. This compound has shown activity against a range of cancer types, including breast, lung, and colon cancer.

properties

IUPAC Name

4-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3OS/c1-9-6-7-16-12(8-9)17-14(20)18-13(19)10-2-4-11(15)5-3-10/h2-8H,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMPNRGJQDHAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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